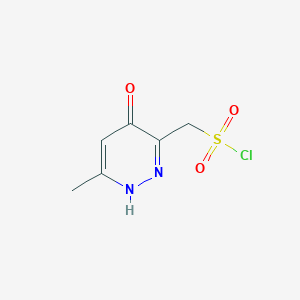

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride

Descripción

“(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride” (CAS: 1935472-10-8) is a sulfonyl chloride derivative featuring a pyridazine backbone substituted with a methyl group at the 6-position and a ketone at the 4-position. Its molecular weight is 222.64 g/mol, and it is identified by MDL number MFCD26936300 .

Propiedades

IUPAC Name |

(6-methyl-4-oxo-1H-pyridazin-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-4-2-6(10)5(9-8-4)3-13(7,11)12/h2H,3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQBIVSRSVLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyridazine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The pyridazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. The methanesulfonyl chloride group can be utilized to create prodrugs or enhance the solubility of active pharmaceutical ingredients (APIs). Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or protein function .

Anticancer Potential

Pyridazine derivatives have been investigated for their anticancer properties. The incorporation of the methanesulfonyl chloride moiety may facilitate the development of targeted therapies that can selectively induce apoptosis in cancer cells while minimizing effects on healthy tissues. Preliminary studies suggest that modifications to the pyridazine structure can enhance cytotoxicity against various cancer cell lines .

Building Block in Organic Synthesis

(6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to react with nucleophiles makes it a versatile building block for creating more complex molecules, including those used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The methanesulfonyl chloride group is particularly useful for the functionalization of aromatic compounds through nucleophilic substitution reactions. This application is critical in developing new materials with tailored properties for specific industrial applications .

Polymer Chemistry

In polymer science, compounds like this compound are explored for their potential to modify polymer properties. By incorporating such functional groups into polymer backbones, researchers can enhance thermal stability, mechanical strength, and chemical resistance of materials .

Coatings and Adhesives

The reactivity of methanesulfonyl chloride allows it to be used in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental degradation.

Case Studies

Mecanismo De Acción

The mechanism of action of (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparación Con Compuestos Similares

(a) Methanesulfonyl Chloride (CH₃SO₂Cl)

- Structure : Lacks the pyridazine ring; simpler alkyl sulfonyl chloride.

- Reactivity : Highly reactive, corrosive, and toxic (H314, H330) . Used as a sulfonating agent in organic synthesis.

- Hazards : Acute oral, dermal, and inhalation toxicity; severe skin/eye corrosion .

- Applications : Intermediate in pharmaceuticals, dyes, and polymers.

(b) 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)

- Structure: Sulfonate ester derived from a pyridazinone core.

- Synthesis: Produced by reacting hydroxy-pyridazinone derivatives with methanesulfonyl chloride in pyridine .

- Applications: Potential bioactive molecule due to sulfonamide and pyridazinone motifs.

Comparison :

- The target compound is a sulfonyl chloride, while 7a is a sulfonate ester. Sulfonyl chlorides are more reactive, enabling nucleophilic substitution, whereas sulfonate esters are typically stable and used as leaving groups or prodrugs.

(c) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring with chloro and methyl substituents; carboxylic acid functional group.

- Applications : Intermediate in antiviral or herbicide synthesis.

Comparison :

- Pyridazine (target compound) vs. pyrimidine (this analogue): Pyridazines are less common in nature but exhibit distinct electronic properties, influencing reactivity and binding affinities in drug design.

Agrochemical Sulfonylurea Derivatives

Compounds like metsulfuron methyl ester (a triazine-based sulfonylurea herbicide) share sulfonyl functional groups but differ in core heterocycles (triazine vs. pyridazine) and applications.

| Feature | Target Compound | Metsulfuron Methyl Ester |

|---|---|---|

| Core Heterocycle | Pyridazine | Triazine |

| Functional Group | Sulfonyl chloride | Sulfonylurea |

| Primary Use | Synthesis intermediate | Herbicide |

Actividad Biológica

The compound (6-Methyl-4-oxo-1,4-dihydropyridazin-3-yl)methanesulfonyl chloride is a derivative of the pyridazine class, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine ring with a methanesulfonyl chloride group, which is critical for its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These results indicate that the compound is particularly effective against HeLa cells, suggesting a selective cytotoxic profile .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It demonstrated notable activity against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound was particularly effective against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, providing protection against seizures.

Case Study: Anticonvulsant Testing

- Model Used : Maximal Electroshock (MES) test

- Results : The compound exhibited a protective effect at doses of 10 mg/kg, significantly reducing seizure duration compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methanesulfonyl chloride group can enhance its potency and selectivity.

Key Findings from SAR Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.